molecular formula C10H12Cl2 B3100480 1-(Tert-butyl)-3,5-dichlorobenzene CAS No. 1369899-62-6

1-(Tert-butyl)-3,5-dichlorobenzene

Cat. No.: B3100480
CAS No.: 1369899-62-6
M. Wt: 203.1 g/mol
InChI Key: ZFHLUUHAMWNEJI-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3,5-dichlorobenzene (CAS 1369899-62-6) is an organochlorine compound with the molecular formula C 10 H 12 Cl 2 and a molecular weight of 203.11 g/mol . This substituted benzene derivative is characterized by its tert-butyl group and two chlorine atoms in meta positions on the benzene ring, a structure represented by the SMILES notation ClC1=CC(Cl)=CC(C(C)(C)C)=C1 . This specific arrangement contributes to its unique physicochemical properties and makes it a valuable intermediate in synthetic organic chemistry. The compound serves as a versatile building block in chemical synthesis, particularly in the development of more complex organic structures. Dichlorobenzene derivatives are frequently employed in materials science, for instance, as monomers or modifiers in the synthesis of poly(arylene sulfide) polymers and copolymers, where they can influence material properties such as crystallinity and solubility . Furthermore, the structural motif of halogenated aromatic compounds is often explored in the creation of ligands for metal-organic frameworks (MOFs) and in pharmaceutical research for the construction of heterocyclic compounds like pyrido[2,3-d]pyrimidines, which are structures of interest in medicinal chemistry . Handling of this reagent requires appropriate safety precautions. It is classified with the signal word "Danger" and carries hazard statements indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects (H302+H312, H315, H318, H411) . Recommended precautionary measures include washing thoroughly after handling, not eating or drinking at the workplace, using only outdoors or in a well-ventilated area, and wearing protective gloves and eye/face protection (P264, P270, P273, P280) . For storage, the compound should be kept sealed in a dry environment at room temperature . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHLUUHAMWNEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Tert Butyl 3,5 Dichlorobenzene and Its Structural Analogs

Regioselective Synthesis of Dichloro-tert-butylbenzene Isomers

Achieving the precise 1,3-dichloro-5-tert-butyl substitution pattern requires careful control over the regioselectivity of electrophilic substitution reactions or the use of multi-step strategies that build the substitution pattern in a controlled manner.

Strategic Halogenation and Alkylation Approaches

The most direct approaches to 1-(tert-butyl)-3,5-dichlorobenzene involve the sequential introduction of the chloro and tert-butyl substituents onto a benzene (B151609) ring.

One primary method is the Friedel-Crafts alkylation of 1,3-dichlorobenzene (B1664543). berkeley.educerritos.edulibretexts.org In this electrophilic aromatic substitution reaction, the two chlorine atoms on the starting material are deactivating but act as meta-directors. This directs the incoming electrophile, a tert-butyl carbocation generated from a precursor like tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃), to the C-5 position, which is meta to both chlorine atoms. berkeley.educerritos.edu This approach offers a relatively straightforward route to the desired isomer. However, like many Friedel-Crafts reactions, it can be complicated by issues such as polyalkylation, where the product is more reactive than the starting material. libretexts.org

Table 1: Friedel-Crafts Alkylation for Synthesis of Substituted Benzenes
Starting MaterialAlkylating AgentCatalystProductKey Feature
1,3-Dichlorobenzenetert-Butyl ChlorideAlCl₃This compoundMeta-directing effect of chloro groups guides regioselectivity.
Biphenyltert-Butyl ChlorideAlCl₃4,4'-di-tert-ButylbiphenylDemonstrates alkylation on an activated system. berkeley.edu
Benzene2-ChloropropaneAlCl₃Isopropylbenzene (Cumene)Classic example of Friedel-Crafts alkylation. libretexts.org
t-Butylbenzenet-Butyl ChlorideAlCl₃p-di-t-ButylbenzeneUtilizes steric hindrance to control overalkylation. cerritos.edu

An alternative strategy involves the dichlorination of tert-butylbenzene (B1681246). wikipedia.org However, the tert-butyl group is a strong ortho-, para-director, meaning direct chlorination would predominantly yield 1-(tert-butyl)-2,4-dichlorobenzene and 1-(tert-butyl)-4-chlorobenzene, not the desired 1,3,5-isomer. To circumvent this, a more complex, multi-step pathway is required. One such pathway employs the Sandmeyer reaction . wikipedia.orgyoutube.com This sequence could begin with the nitration of tert-butylbenzene, followed by separation of the 3,5-dinitro isomer, reduction of the nitro groups to amines, and finally, conversion of the resulting diamine to the dichloro-compound via diazotization and treatment with a copper(I) chloride catalyst. wikipedia.orgnih.govwikipedia.org This method, while longer, provides excellent control over the final substitution pattern.

Nucleophilic Substitution Pathways on Activated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) offers another synthetic avenue, particularly for structural analogs. Simple aryl halides like dichlorobenzene are generally unreactive towards nucleophiles under standard conditions. youtube.com However, the presence of strongly electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a leaving group dramatically activates the ring for nucleophilic attack. libretexts.orgresearchgate.net

This principle can be used to synthesize analogs of this compound. For instance, a precursor like 1,3-dichloro-4,6-dinitrobenzene (B1585067) could undergo sequential SNAr reactions. nih.gov A nucleophile could first displace one chlorine, followed by a second reaction with a different nucleophile at the other chlorine position. While not a direct synthesis of the target compound itself, this methodology is powerful for creating a diverse library of derivatives where the chlorine atoms are replaced by other functional groups (e.g., -OR, -NR₂, -SR). The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Organometallic Catalysis in Aromatic Functionalization

The chlorine atoms in this compound serve as valuable handles for further functionalization using organometallic catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Ullmann, Heck)

The two C-Cl bonds in the target molecule are ideal sites for transition metal-catalyzed cross-coupling reactions to build more complex structural analogs.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester. harvard.edufishersci.ie this compound can be reacted sequentially or simultaneously with boronic acids to introduce new alkyl or aryl groups at the C3 and C5 positions. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and controlling selectivity in stepwise couplings.

Ullmann Coupling: This classic copper-catalyzed reaction traditionally involves the homocoupling of two aryl halides to form a biaryl. byjus.comwikipedia.orgoperachem.com While harsh conditions were historically required, modern methods with specialized ligands allow for more efficient coupling. organic-chemistry.org This reaction could be used, for example, to couple two molecules of a mono-substituted analog of the target compound. Ullmann-type reactions are also used for C-N and C-O bond formation. operachem.com

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The C-Cl bonds of this compound can be sequentially functionalized with various alkenes to append vinyl groups, which can be further modified. diva-portal.orgrsc.org The reaction typically proceeds via an oxidative addition, migratory insertion, and β-hydride elimination cycle. rsc.org

Table 2: Overview of Cross-Coupling Reactions for Aryl Halide Functionalization
Reaction NameCatalyst SystemCoupling PartnerBond FormedKey Feature
Suzuki-Miyaura Pd(0) complex, BaseOrganoboron ReagentC-CMild conditions, high functional group tolerance. fishersci.ie
Ullmann Copper (or Pd/Ni), LigandsAryl Halide, Nu:-C-C, C-N, C-OClassic method for biaryls; modern variants for heteroatom coupling. wikipedia.org
Heck Pd(0) complex, BaseAlkeneC-C (vinyl)Forms substituted alkenes from aryl halides. wikipedia.org

Transition Metal-Catalyzed C-H Functionalization Strategies

A more recent and highly efficient approach to modifying aromatic systems is direct C-H functionalization (or C-H activation). youtube.combeilstein-journals.orgyoutube.com This strategy avoids the need for pre-functionalized starting materials (like halides) and instead directly converts a C-H bond into a new bond. While challenging due to the high stability of C-H bonds, significant progress has been made using transition metal catalysts (e.g., palladium, rhodium, cobalt). youtube.comrsc.org

For a substrate like this compound, the three remaining C-H bonds (at C2, C4, and C6) are potential targets for functionalization. The regioselectivity of these reactions can be controlled by steric factors, electronic properties, or the use of a directing group. For instance, a catalyst might selectively target the most accessible C-H bond, or a functional group elsewhere on the molecule could direct the catalyst to a specific ortho-position. This powerful technique allows for the late-stage modification of the aromatic core, providing rapid access to a wide range of analogs.

Cyclization and Condensation Reactions Utilizing Aromatic Precursors

The difunctional nature of this compound and its precursors makes them excellent starting materials for constructing larger, cyclic architectures. The two chlorine atoms can act as anchor points for intramolecular or intermolecular cyclization reactions.

For example, a double Suzuki coupling reaction between this compound and a molecule containing two boronic acid groups (a di-boronic acid) could be employed to form a macrocycle. Similarly, Ullmann-type reactions can be used to close five-membered rings or create other cyclic structures. byjus.com

Another relevant strategy is the cyclotrimerization of alkynes, which can be catalyzed by various metals to regioselectively form 1,3,5-substituted benzene rings. nih.gov While not a direct modification of the target compound, this method provides an alternative route to its core 1,3,5-substitution pattern by building the aromatic ring from acyclic precursors. Furthermore, 1,3-dipolar cycloaddition reactions, for instance between an azide (B81097) derived from a dichlorophenyl precursor and an alkyne, can be used to construct heterocyclic rings, such as triazoles, attached to the aromatic core.

High-Yield and Green Chemistry Approaches in Synthetic Design

The synthesis of this compound and its structural analogs has been an area of research focused on improving efficiency, yield, and environmental compatibility. Traditional synthetic routes often involve multi-step processes or suffer from low selectivity, leading to the formation of undesirable isomers and by-products. Modern approaches have increasingly focused on high-yield methodologies and the integration of green chemistry principles to address these challenges.

Key strategies in advanced synthetic design include the use of selective catalysts, optimization of reaction conditions to control isomer distribution, and the reduction of hazardous waste. These approaches aim to provide more sustainable and cost-effective pathways for producing these valuable chemical compounds.

High-Yield Synthetic Strategies

A significant challenge in synthesizing this compound is achieving high regioselectivity. The tert-butyl group is an ortho-, para-director in electrophilic aromatic substitution, while the chloro groups are deactivating yet also ortho-, para-directing. Synthesizing the meta-substituted product, this compound, therefore requires non-classical approaches or starting materials that favor this substitution pattern.

One effective high-yield strategy involves the selective alkylation of 1,3-dichlorobenzene. A patented process demonstrates a method for producing 3,5-dichloroalkylbenzenes, which can be adapted for the tert-butyl analog. google.com This process involves the alkylation of 1,3-dichlorobenzene, followed by isomerization and transalkylation steps to maximize the yield of the desired 3,5-isomer. By carefully controlling the reaction conditions and limiting the conversion of 1,3-dichlorobenzene to less than 50% in the initial alkylation step, the formation of undesirable by-products is minimized. google.com This method can produce the final 3,5-dichloroalkylbenzene at a purity of over 98%. google.com

Another common high-yield method is the Friedel-Crafts alkylation. berkeley.edulibretexts.org While direct alkylation of benzene can lead to a mixture of isomers and polyalkylation, starting with a pre-functionalized ring or using specific catalysts can improve selectivity. libretexts.orgoc-praktikum.de For instance, the synthesis of 1,4-di-tert-butylbenzene (B89470) from tert-butylbenzene and tert-butyl chloride can achieve a yield of 73% under kinetically controlled conditions, where the product crystallizes out of the reaction mixture, preventing further reaction or isomerization. oc-praktikum.de This principle of removing the product from the reaction as it forms is a powerful technique for maximizing yield.

Detailed findings from relevant high-yield syntheses of structural analogs are presented below.

Table 1: High-Yield Synthesis of Substituted tert-Butylbenzenes
ProductStarting Material(s)Key Reagents/CatalystReaction ConditionsYieldReference
3,5-Dichlorocumene1,3-Dichlorobenzene, PropyleneAluminum chlorideAlkylation, followed by isomerization and transalkylation at 40-60°C>98% purity google.com
1,4-Di-tert-butylbenzenetert-Butylbenzene, tert-Butyl chlorideAluminum chloride0°C, product crystallizes73% oc-praktikum.de
Dimethyl 5-tert-butylisophthalate5-tert-Butylisophthalic acidMethanol, Sulfuric acidReflux for 6 hours72% google.com

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to reduce environmental impact. These approaches focus on areas such as catalyst selection, solvent choice, and atom economy.

Catalyst Innovation: A significant green advancement is the replacement of traditional homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃), used in Friedel-Crafts reactions. berkeley.edu These catalysts are often used in stoichiometric amounts and generate large quantities of corrosive and hazardous aqueous waste during workup. Research has moved towards using solid acid catalysts, such as zeolites or rare-earth compound solid superacids. google.com These heterogeneous catalysts offer several advantages:

They can be easily separated from the reaction mixture by filtration.

They are often reusable and can be regenerated, reducing waste and cost. google.com

They can offer higher selectivity, minimizing by-product formation.

For example, the synthesis of the antioxidant 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene utilizes a reusable rare-earth solid superacid catalyst, highlighting a cleaner production pathway applicable to related phenolic compounds. google.com

Solvent-Free and Alternative Solvent Systems: Another key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into solvent-free reaction conditions has shown promise. For instance, the synthesis of various N-nitroso compounds can be achieved in high yields using tert-butyl nitrite (B80452) under solvent-free conditions, demonstrating the feasibility of eliminating solvents in related synthetic steps. cerritos.edu Where solvents are necessary, the use of greener alternatives, such as water or ionic liquids, is being explored. The synthesis of various heterocyclic compounds has been demonstrated efficiently in water, offering an environmentally benign alternative to traditional organic solvents. nih.gov

The application of enzymatic and biocatalytic methods represents a frontier in green chemistry for synthesizing complex chiral molecules. While not yet widely reported for this compound itself, the large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key pharmaceutical intermediate, using a stereoselective carbonyl reductase demonstrates the power of biocatalysis. researchgate.net This method operates under mild conditions (30°C) and achieves a high yield (97.5%), showcasing a safe and environmentally friendly pathway that could inspire future green syntheses of other tert-butylated compounds. researchgate.net

Table 2: Comparison of Traditional vs. Green Chemistry Approaches
AspectTraditional ApproachGreen Chemistry ApproachAdvantage of Green Approach
CatalystHomogeneous Lewis acids (e.g., AlCl₃)Heterogeneous solid acids (e.g., Zeolites, solid superacids) google.comReusable, easy to separate, reduced hazardous waste.
SolventsChlorinated hydrocarbons, Volatile organic compoundsSolvent-free conditions, cerritos.edu Water, nih.gov Ionic liquidsReduced pollution, improved safety, lower cost.
By-productsOften significant due to low selectivity (e.g., polyalkylation, isomers)Minimized through selective catalysts and optimized conditions google.comHigher atom economy, simplified purification, less waste.
MethodologyConventional heatingBiocatalysis (enzymes), researchgate.net microwave synthesisMild reaction conditions, high selectivity, energy efficiency.

Investigating the Chemical Reactivity and Reaction Mechanisms of 1 Tert Butyl 3,5 Dichlorobenzene

Reactivity of the Chlorinated Positions in Aromatic Systems

The carbon-chlorine bonds on the aromatic ring are primary sites for chemical reactions, particularly nucleophilic substitution and dehalogenation processes.

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The mechanism of SNAr reactions is distinct from SN1 and SN2 reactions. It typically proceeds through an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For a nucleophilic attack to occur, the aromatic ring must be electron-deficient. This is usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com In the case of 1-(tert-butyl)-3,5-dichlorobenzene, the chloro groups themselves are electron-withdrawing, but the tert-butyl group is electron-donating. The meta-positioning of the chloro groups relative to each other and to the tert-butyl group influences the ring's activation towards nucleophilic attack.

Another potential pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comchadsprep.com This mechanism is often favored under strongly basic conditions.

Radical and Reductive Dehalogenation Processes

Beyond nucleophilic substitution, the chlorine atoms can be removed through radical or reductive dehalogenation. Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom, a process that can be facilitated by certain metals or through microbial action. For instance, some aerobic bacteria have been shown to be capable of reductively dehalogenating halogenated aromatic compounds. nih.gov

Influence of Steric and Electronic Effects of Tert-butyl and Chloro Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a delicate balance of the steric and electronic contributions of its substituents.

Electrophilic Aromatic Substitution Patterns

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents on the ring direct the incoming electrophile to specific positions. The tert-butyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Conversely, the chlorine atoms are deactivating yet ortho-, para-directing due to their electron-withdrawing inductive effect and electron-donating resonance effect.

The combined influence of these groups on this compound would direct incoming electrophiles to the positions ortho to the tert-butyl group (C2 and C6) and para to one of the chloro groups. However, the significant steric hindrance imposed by the bulky tert-butyl group would likely disfavor substitution at the adjacent ortho positions.

Directed Functionalization of the Aromatic Nucleus

The inherent directing effects of the substituents can be exploited for the regioselective functionalization of the aromatic ring. By choosing appropriate reaction conditions and reagents, it is possible to introduce new functional groups at specific positions, leading to the synthesis of a variety of derivatives.

Transformations and Stability of the Tert-butyl Group

Acid-Catalyzed Dealkylation and Rearrangement Studies

Acid-catalyzed reactions of alkylbenzenes often involve the protonation of the aromatic ring, which can lead to dealkylation or rearrangement of the alkyl group. In the case of this compound, the bulky tert-butyl group is susceptible to cleavage under strong acidic conditions. This process, known as dealkylation, would proceed through a carbocationic intermediate.

The mechanism would likely involve the protonation of the benzene (B151609) ring, followed by the departure of the stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile or undergo elimination to form isobutylene. Rearrangement of the tert-butyl group itself is unlikely due to its inherent stability. However, intermolecular migration of the tert-butyl group to a different aromatic molecule (transalkylation) could be a competing process, depending on the reaction conditions.

While specific studies on this compound are scarce, the principles of electrophilic aromatic substitution and carbocation chemistry provide a framework for predicting its behavior.

Oxidative and Reductive Modifications

The oxidative and reductive chemistry of this compound is expected to be influenced by the robust nature of the aromatic ring and the substituents.

Oxidative Modifications: The benzene ring of this compound is relatively resistant to oxidation due to the deactivating effect of the chlorine atoms. Strong oxidizing agents would be required to cleave the aromatic ring. The tert-butyl group, however, could be a site for oxidation under certain conditions, potentially leading to the formation of alcohols or further oxidation products at the benzylic position, although direct oxidation of the tert-butyl group's methyl groups is challenging.

Reductive Modifications: Reductive modifications could involve the chlorine atoms or the aromatic ring. Catalytic hydrogenation under high pressure and temperature could lead to the reduction of the benzene ring to a cyclohexane (B81311) derivative. The chloro groups can also be removed through reductive dehalogenation using various reagents, such as metal catalysts with a hydrogen source or dissolving metal reductions. The specific products would depend on the reaction conditions and the reducing agent employed.

Detailed Mechanistic Investigations of Novel Reactions

Detailed mechanistic investigations of novel reactions involving this compound are not prominently reported in the literature. However, we can surmise the approaches that would be used for such studies.

Computational and Experimental Approaches to Elucidate Reaction Pathways

To understand the reaction pathways of this compound, a combination of computational and experimental methods would be essential.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods could be used to model reaction intermediates and transition states. These calculations can provide insights into the energies of different potential pathways, helping to predict the most likely mechanism. For instance, the transition state energies for electrophilic attack at different positions on the ring could be calculated to predict regioselectivity.

Experimental Techniques: Experimental studies would involve carrying out reactions under controlled conditions and analyzing the products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the products. Isotope labeling studies could also be employed to trace the movement of atoms during a reaction, providing definitive evidence for a proposed mechanism.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies are crucial for a quantitative understanding of reaction mechanisms.

Kinetic Studies: By measuring the rate of a reaction under varying concentrations of reactants and catalysts, the rate law can be determined. This provides information about the molecularity of the rate-determining step. For example, in a potential dealkylation reaction, monitoring the disappearance of the starting material or the appearance of a product over time would allow for the determination of the reaction order with respect to the acid catalyst.

Due to the limited availability of specific research data for this compound, the following table presents hypothetical data for a potential acid-catalyzed dealkylation reaction to illustrate the type of information that would be sought in such an investigation.

ParameterHypothetical ValueSignificance
Rate Constant (k) 2.5 x 10-4 s-1Indicates the speed of the reaction at a given temperature.
Activation Energy (Ea) 85 kJ/molThe minimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH‡) 82 kJ/molThe change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡) -15 J/(mol·K)Reflects the change in disorder in forming the transition state. A small negative value might suggest an associative step in the mechanism.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Acid-Catalyzed Dealkylation of this compound

Derivatization and Molecular Architecture Design Based on 1 Tert Butyl 3,5 Dichlorobenzene

Synthesis of Phthalocyanine (B1677752) and Related Macrocyclic Systems

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds that have found extensive applications as dyes, catalysts, and materials for nonlinear optics and photodynamic therapy. The properties of phthalocyanines can be finely tuned by introducing substituents onto their peripheral benzene (B151609) rings. The tert-butyl group is a particularly common substituent used to enhance the solubility of these large, typically insoluble macrocycles in common organic solvents.

While direct cyclotetramerization of 1-(tert-butyl)-3,5-dichlorobenzene is not a viable route to phthalocyanines, it serves as a potential precursor to the necessary starting materials: substituted phthalonitriles (1,2-dicyanobenzenes). The synthesis of a phthalocyanine derived from this compound would logically proceed through the formation of a 4-tert-butyl-3,5-dicyanobenzene intermediate or its isomers.

A plausible synthetic strategy involves the following steps:

Functional Group Transformation : The chloro groups of this compound must be converted into cyano (nitrile) groups. This can be achieved through metal-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide at elevated temperatures, or through palladium-catalyzed cross-coupling with a cyanide source like zinc cyanide.

Cyclotetramerization : The resulting phthalonitrile (B49051) precursor, bearing a tert-butyl group and two cyano groups, would then undergo a template-driven cyclotetramerization reaction. This is typically performed by heating the phthalonitrile in a high-boiling solvent (e.g., pentanol, dimethylformamide) in the presence of a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂). A strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often used as a catalyst. rsc.org

The resulting phthalocyanine would be asymmetrically substituted, leading to a mixture of constitutional isomers. The bulky tert-butyl groups would project from the macrocycle, disrupting intermolecular stacking and significantly improving solubility, which is a critical factor for the processing and application of phthalocyanine-based materials. researchgate.netumich.edu

Incorporation into Supramolecular Structures and Self-Assembling Systems

Supramolecular chemistry involves the design of molecules that can spontaneously associate into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orguni-bayreuth.de The 1,3,5-substitution pattern on a benzene ring is a classic motif for creating disc-shaped molecules that can self-assemble into columnar structures. tue.nlrsc.org

This compound is an ideal scaffold for designing molecules for supramolecular systems. The two chlorine atoms provide reactive handles for introducing side chains that can drive self-assembly, while the chemically robust tert-butyl group can be used to control intermolecular spacing and enhance solubility.

A general approach to incorporate this compound into self-assembling systems involves:

Functionalization via Cross-Coupling : The chloro- groups can be replaced with a variety of functional moieties using palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids containing amide or carboxylic acid groups can introduce hydrogen-bonding sites. Sonogashira coupling with terminal alkynes can be used to attach extended π-systems to promote stacking interactions.

Tuning Assembly Behavior : The large tert-butyl group prevents dense packing, which can be advantageous in creating porous networks or in solution-phase assembly. By designing the side chains attached at the 3- and 5-positions, the balance of attractive and repulsive forces can be precisely controlled, dictating the geometry and stability of the final supramolecular structure. Research on related systems, such as benzene-1,3,5-tricarboxamides (BTAs), has shown that such modular design allows for the creation of complex and functional fibrous structures. nih.govnih.govmpg.de

The derivatization of this compound allows for the synthesis of 'T-shaped' or 'rod-like' building blocks for liquid crystals and other organized materials.

Formation of Hydrazone and Azole Derivatives

Hydrazones (R₁R₂C=NNR₃R₄) and azoles (five-membered heterocyclic rings containing nitrogen, such as pyrazoles and imidazoles) are important classes of compounds in medicinal chemistry and materials science. nih.gov this compound can be envisioned as a starting material for novel derivatives of these compounds, where the dichloro-tert-butylphenyl moiety would impart specific steric and electronic properties.

Synthetic Route to Hydrazones: The standard synthesis of hydrazones is the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine (B178648). To utilize this compound, a carbonyl group must first be introduced onto the aromatic ring.

Introduction of a Carbonyl Group : A Friedel-Crafts acylation reaction can be employed. Reacting this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield a dichlorinated tert-butyl acetophenone (B1666503) derivative.

Condensation : The resulting ketone can then be reacted with a variety of substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in an acidic medium to form the corresponding hydrazone derivatives. umich.edu

The properties of the final hydrazone can be tuned by varying the substituent on the hydrazine partner.

Synthetic Route to Azoles: The synthesis of pyrazoles, a common type of azole, typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.

Formation of a 1,3-Dicarbonyl Precursor : A derivative of this compound, such as the acetophenone described above, could be converted into a 1,3-diketone through condensation with an ester (e.g., Claisen condensation).

Cyclocondensation : The resulting 1,3-diketone, bearing the dichloro-tert-butylphenyl group, can then be cyclized by reacting it with hydrazine to form the pyrazole (B372694) ring.

The table below outlines potential hydrazone derivatives and their precursors.

Precursor KetoneHydrazine ReagentResulting Hydrazone Derivative
2',4'-Dichloro-6'-tert-butylacetophenoneHydrazine hydrate(1-(2,4-Dichloro-6-tert-butylphenyl)ethylidene)hydrazine
2',4'-Dichloro-6'-tert-butylacetophenonePhenylhydrazine1-(1-(2,4-Dichloro-6-tert-butylphenyl)ethylidene)-2-phenylhydrazine
2',4'-Dichloro-6'-tert-butylacetophenonetert-Butyl carbazatetert-Butyl 2-(1-(2,4-dichloro-6-tert-butylphenyl)ethylidene)hydrazine-1-carboxylate

Design and Synthesis of Functionalized Benzenetrisamide Derivatives

Benzene-1,3,5-tricarboxamides (BTAs) are well-known "super-gelators" and building blocks for supramolecular polymers, owing to their ability to form extensive networks of intermolecular hydrogen bonds. nih.govnih.gov These structures rely on the C₃ symmetry of the 1,3,5-trisubstituted core.

The structure of this compound, having a non-functionalizable tert-butyl group at one position, makes it an unsuitable precursor for C₃-symmetric benzenetrisamides. However, it is an excellent starting point for the synthesis of related benzene-1,3-dicarboxamide derivatives, where two amide-containing side chains are installed at the 3- and 5-positions.

A feasible synthetic pathway to these structures would be:

Dicarboxylation : The two chloro- groups must be converted to carboxylic acid groups. This can be achieved via several methods, such as Grignard reagent formation followed by reaction with CO₂, or palladium-catalyzed dicarbonylation. The product would be 5-tert-butylisophthalic acid .

Amide Formation : The resulting diacid can be converted to a diacyl chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with two equivalents of a chosen primary amine would yield the desired N,N'-disubstituted 5-tert-butylisophthalamide.

These benzene-dicarboxamide molecules, while lacking the C₃ symmetry of BTAs, can still participate in hydrogen bonding and self-assembly, forming linear or zigzag supramolecular chains. The tert-butyl group would influence the packing of these chains, potentially leading to materials with unique liquid crystalline or gelation properties.

Synthetic Routes to Polyaromatic Hydrocarbons and Fused Ring Systems

Polyaromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene rings, with applications in organic electronics and materials science. The reactivity of the C-Cl bonds in this compound makes it a valuable building block for constructing larger aromatic systems through cross-coupling reactions.

Suzuki-Miyaura Coupling: The most direct route to extend the aromatic system is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of the aryl halide (this compound) with an arylboronic acid or ester. By performing a twofold coupling, two new aryl groups can be attached at the 3- and 5-positions.

The bulky tert-butyl group provides a significant advantage, enhancing the solubility of the resulting, often rigid and planar, PAH products. This facilitates their purification, characterization, and processing into thin films for electronic devices.

The table below illustrates potential PAH products from the double Suzuki coupling of this compound with various arylboronic acids.

Arylboronic AcidPotential PAH Product
Phenylboronic acid5'-tert-Butyl-1,1':3',1''-terphenyl
1-Naphthylboronic acid3,5-Di(naphthalen-1-yl)-1-tert-butylbenzene
Pyren-1-ylboronic acid3,5-Di(pyren-1-yl)-1-tert-butylbenzene
9-Anthracenylboronic acid3,5-Di(anthracen-9-yl)-1-tert-butylbenzene

Formation of Fused Ring Systems: Beyond simple biaryl coupling, this compound can be used to construct fused polycyclic systems. This can be achieved through intramolecular cyclization reactions. For example, a Suzuki coupling with 2-formylphenylboronic acid would yield a biaryl intermediate containing aldehyde groups ortho to the newly formed bond. These aldehydes could then undergo intramolecular Friedel-Crafts-type reactions or other cyclization methods to form a fluorene (B118485) or fluorenone-based core structure, which is a common motif in materials for organic light-emitting diodes (OLEDs).

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. emerypharma.com For 1-(tert-butyl)-3,5-dichlorobenzene, both one-dimensional (1D) and two-dimensional (2D) NMR techniques offer detailed insights into its atomic arrangement and connectivity. nih.govresearchgate.net

In ¹H NMR spectroscopy, the signals from the hydrogen atoms provide information about their chemical environment. For this compound, the tert-butyl group's nine equivalent protons would produce a single, strong singlet peak, typically in the upfield region of the spectrum due to the shielding effect of the alkyl group. The aromatic protons, being in different chemical environments due to the chlorine substituents, would exhibit more complex splitting patterns in the downfield region.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atoms of the tert-butyl group will appear at a characteristic chemical shift, while the aromatic carbons will have their signals influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating tert-butyl group.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity. COSY spectra would show correlations between coupled protons, helping to assign the aromatic proton signals. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H~1.3Singlettert-butyl protons
¹H7.0-7.5MultipletsAromatic protons
¹³C~35QuartetQuaternary carbon of tert-butyl group
¹³C~31SingletMethyl carbons of tert-butyl group
¹³C120-155Singlets and DoubletsAromatic carbons

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be employed. nih.gov

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 203.11 g/mol . cymitquimica.comsigmaaldrich.comnih.gov Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with relative intensities following the isotopic abundance. docbrown.info

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃) to form a stable tertiary carbocation. Another significant fragmentation would be the loss of the entire tert-butyl group, resulting in a dichlorophenyl cation. The presence of these fragment ions in the mass spectrum helps to confirm the identity and structure of the compound. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Notes
202/204/206[C₁₀H₁₂Cl₂]⁺Molecular ion cluster
187/189/191[C₉H₉Cl₂]⁺Loss of a methyl group (CH₃)
145/147[C₆H₃Cl₂]⁺Loss of the tert-butyl group

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. rsc.org The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and bond vibrations. pressbooks.pub

For this compound, the IR spectrum will exhibit several characteristic absorption bands. The C-H stretching vibrations of the tert-butyl group will appear in the region of 2850-2970 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹. The presence of the benzene (B151609) ring will also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. The specific pattern of substitution on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2850-2970C-H stretchtert-butyl
3000-3100C-H stretchAromatic
1450-1600C=C stretchAromatic ring
Below 800C-Cl stretchChloro-aromatic
650-900C-H bend (out-of-plane)Substituted benzene

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule.

For this compound, the benzene ring acts as the primary chromophore. The substitution pattern with two chlorine atoms and a tert-butyl group will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. The presence of the chlorine and tert-butyl substituents can cause a slight shift (bathochromic or hypsochromic) of these bands and may affect the fine structure of the B-band.

Table 4: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm) Type of Transition Chromophore
~210-230π → π* (E-band)Substituted Benzene
~260-280π → π* (B-band)Substituted Benzene

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to obtain detailed information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Table 5: Hypothetical X-ray Crystallography Data for this compound

Parameter Expected Value/Information
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c, α, β, γ to be determined
Bond Lengthse.g., C-C (aromatic), C-C (alkyl), C-Cl
Bond Anglese.g., C-C-C (aromatic), C-C-Cl
Intermolecular Interactionsvan der Waals forces

Theoretical and Computational Chemistry Approaches for 1 Tert Butyl 3,5 Dichlorobenzene

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule like 1-(tert-butyl)-3,5-dichlorobenzene. These ab initio (from first principles) and density functional theory (DFT) approaches solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and frequency calculations.

Research Findings: A DFT calculation would first determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy conformation. From this, a wealth of electronic and energetic data can be extracted. For instance, studies on similar halogenated aromatic compounds have successfully used DFT to calculate properties like dipole moments, polarizability, and thermodynamic parameters. researchgate.net

Table 1: Representative Ground State Properties of a Substituted Benzene (B151609) Calculated with DFT

Property Calculated Value Units
Total Energy -1153.245 Hartrees
Dipole Moment 1.85 Debye
HOMO Energy -6.78 eV
LUMO Energy -0.92 eV
HOMO-LUMO Gap 5.86 eV
Enthalpy -1153.112 Hartrees
Gibbs Free Energy -1153.168 Hartrees

This data is illustrative and based on typical values for similar aromatic compounds.

While DFT is a cornerstone, other methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC), offer a systematic way to improve upon calculations, albeit at a higher computational cost. Semi-empirical methods, which use parameters derived from experimental data, can handle larger systems or provide quicker, albeit less precise, initial estimates.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a crucial indicator of chemical reactivity and stability. researchgate.net

Research Findings: For a molecule like this compound, the HOMO would likely be a π-orbital associated with the benzene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO would likely be a π*-antibonding orbital. The bulky tert-butyl group and the electronegative chlorine atoms would influence the energies and spatial distribution of these orbitals. The tert-butyl group, being electron-donating, would raise the energy of the HOMO, while the electron-withdrawing chlorine atoms would lower it. libretexts.orglibretexts.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of molecular behavior, conformational changes, and interactions with the environment, such as a solvent.

Research Findings: For this compound, the primary conformational flexibility would involve the rotation of the tert-butyl group around the C-C bond connecting it to the benzene ring. While the benzene ring itself is rigid, the methyl groups of the tert-butyl substituent can rotate. MD simulations could map the energy landscape of this rotation, identifying the most stable (lowest energy) rotational conformations.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent organizes around the solute and how this affects its conformation and dynamics. dntb.gov.ua The nonpolar tert-butyl group and the polar C-Cl bonds would lead to a complex and orientation-specific solvation shell structure. The simulation can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. youtube.com

Computational Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data and for elucidating the pathways of chemical reactions.

To understand how a chemical reaction occurs, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can locate the geometry and energy of the TS, which is characterized by having exactly one imaginary vibrational frequency.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. This provides a clear picture of the structural changes that occur during the reaction. researchgate.net For example, in an electrophilic aromatic substitution reaction on this compound, IRC analysis would visualize the approach of the electrophile, the formation of the sigma complex (Wheland intermediate), and the subsequent departure of a proton to restore aromaticity. researchgate.net

Table 2: Representative Energetics for an Electrophilic Aromatic Substitution Reaction

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +18.5
Intermediate (Sigma Complex) +5.2
Products -12.0

This data is illustrative and represents a typical profile for such a reaction.

By calculating the energies of reactants, transition states, intermediates, and products, a complete thermodynamic and kinetic profile of a reaction can be constructed. Thermodynamic properties, such as the change in enthalpy (ΔH) and Gibbs Free Energy (ΔG), indicate whether a reaction is favorable and what the equilibrium position will be. Kinetic parameters, primarily the activation energy (the energy difference between the reactants and the transition state), determine the rate of the reaction.

Research Findings: For this compound, computational methods could be used to predict the outcomes of various reactions, such as further electrophilic substitution. The existing substituents would direct incoming electrophiles. The tert-butyl group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors, though deactivating. libretexts.org In this 1,3,5-substituted ring, the positions ortho to the tert-butyl group (positions 2 and 6) and the position para to it (position not available) are key sites. The positions ortho and para to the chlorine atoms are also relevant. DFT calculations of the transition state energies for electrophilic attack at the different available positions on the ring would reveal the most likely products, providing a quantitative prediction of regioselectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Aromatic Systems

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for predicting the physicochemical properties of chemicals based on their molecular structure. For aromatic systems like this compound, QSPR models offer a valuable alternative to experimental measurements, which can be time-consuming and costly. These models are built upon the principle that the structural features of a molecule, quantified by molecular descriptors, are intrinsically linked to its macroscopic properties.

The development of a QSPR model for this compound and related aromatic compounds typically involves several key steps. First, a dataset of molecules with known experimental values for a specific property of interest is compiled. This property could range from boiling point and vapor pressure to more complex endpoints like aqueous solubility or the octanol-water partition coefficient, which are crucial for assessing environmental fate and transport.

Next, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms of a certain type, and number of rings.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and molecular connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about molecular size and shape.

Quantum-Chemical Descriptors: These descriptors are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and electrostatic potential surfaces. pku.edu.cn

Once the descriptors are calculated, a mathematical model is developed to establish a relationship between a selection of these descriptors and the property of interest. Various statistical and machine learning methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

For halogenated aromatic compounds, studies have shown that properties like aqueous solubility and toxicity can be effectively modeled using a combination of descriptors that account for hydrophobicity (e.g., the logarithm of the octanol-water partition coefficient, logP) and electronic factors (e.g., HOMO and LUMO energies). pku.edu.cn The presence of the tert-butyl group and chlorine atoms in this compound significantly influences these descriptors. The bulky tert-butyl group affects the molecule's shape and size, while the electronegative chlorine atoms impact its electronic distribution and potential for intermolecular interactions.

The predictive power of a developed QSPR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability for making predictions on new compounds not included in the initial training set.

Below are illustrative data tables. Table 1 outlines the types of molecular descriptors that would be relevant for developing a QSPR model for this compound. Table 2 provides a hypothetical example of a QSPR model for predicting the aqueous solubility of a series of dichlorinated aromatic compounds, demonstrating the type of data and correlations involved.

Table 1: Relevant Molecular Descriptors for QSPR Modeling of this compound

Descriptor Class Specific Descriptor Example Relevance to this compound
Constitutional Molecular Weight Basic property influencing physical characteristics like boiling point and density.
Topological Wiener Index Describes molecular branching and compactness, influenced by the tert-butyl group.
Geometrical Molecular Surface Area Relates to the molecule's interaction with its environment, affecting solubility.
Quantum-Chemical HOMO/LUMO Energies Indicate the molecule's reactivity and susceptibility to certain reactions.
Quantum-Chemical Dipole Moment Reflects the polarity of the molecule, which is important for solubility and intermolecular forces.
Hydrophobicity LogP (Octanol-Water Partition Coefficient) A key parameter for predicting environmental partitioning and bioaccumulation.

Table 2: Illustrative QSPR Model for Aqueous Solubility (-log S) of Substituted Dichlorobenzenes

Compound Experimental -log S (mol/L) Predicted -log S (mol/L) Molecular Weight LogP
1,2-Dichlorobenzene (B45396) 3.02 3.15 147.00 3.43
1,3-Dichlorobenzene (B1664543) 3.04 3.20 147.00 3.48
1,4-Dichlorobenzene (B42874) 3.31 3.35 147.00 3.44
This compound N/A 4.58 203.11 4.89

Note: The predicted value for this compound is a hypothetical estimation based on a generic QSPR model for illustrative purposes.

Environmental Transformation and Degradation Mechanisms of Dichlorobenzene Compounds

Microbial Biodegradation of Dichlorobenzenes in Environmental Compartments

Biological degradation is the primary mechanism for the complete elimination of dichlorobenzenes from soil and water. ethz.ch A variety of microorganisms have been identified that can use DCBs as a source of carbon and energy, breaking them down into harmless end products like carbon dioxide, water, and chloride ions.

Aerobic and Anaerobic Degradation Pathways (e.g., Alcaligenes sp. metabolism of 1,3-dichlorobenzene)

Dichlorobenzenes can be degraded by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, bacteria initiate the breakdown of dichlorobenzenes by using dioxygenase enzymes. This is a well-documented pathway for several bacterial strains, including species of Pseudomonas, Alcaligenes, and Xanthobacter. ethz.chnih.gov

A classic example is the metabolism of 1,3-dichlorobenzene (B1664543) by a strain of Alcaligenes sp . nih.govnih.gov This bacterium uses 1,3-DCB as its sole source of carbon and energy, releasing nearly all of the chlorine as chloride ions during its growth. nih.gov Similarly, Alcaligenes sp. strain A175 can degrade 1,4-dichlorobenzene (B42874). asm.orgepa.gov Pseudomonas species have also been shown to effectively mineralize 1,4-DCB. nih.govasm.org Aerobic biodegradation is generally considered more rapid and complete than anaerobic degradation for lower-chlorinated benzenes.

Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes can degrade dichlorobenzenes. The primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the benzene (B151609) ring and replaced with hydrogen atoms. This process can transform dichlorobenzenes into monochlorobenzene, and ultimately to benzene, which can then be degraded further. ethz.ch While this pathway is crucial for more highly chlorinated benzenes, it has been observed to be a slow process for dichlorobenzenes, with half-lives potentially lasting hundreds of days or even years in some sediment systems. nih.govbattelle.org

Enzymatic Biotransformations and Metabolite Identification (e.g., 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,5-dichlorocatechol)

The aerobic biodegradation of dichlorobenzenes proceeds through a series of specific enzymatic reactions, leading to the formation of key intermediate metabolites. The initial attack by a dioxygenase enzyme is a critical step that destabilizes the stable aromatic ring.

For the degradation of 1,3-dichlorobenzene by Alcaligenes sp., the pathway involves the following key steps and metabolites:

A dioxygenase enzyme incorporates two oxygen atoms into the benzene ring, forming 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene . nih.gov

This intermediate is then rearomatized by a dehydrogenase enzyme to form 3,5-dichlorocatechol (B76880) . nih.gov

The aromatic ring of 3,5-dichlorocatechol is then cleaved by another enzyme, yielding 2,4-dichloromuconate , which is further metabolized. nih.gov

A similar pathway is observed for the degradation of 1,4-dichlorobenzene by Pseudomonas and Alcaligenes species, which produces different isomers of the intermediate products:

The initial dioxygenase attack results in 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene . nih.govnih.gov

A dehydrogenase converts this compound to 3,6-dichlorocatechol . nih.govasm.orgnih.gov

A catechol 1,2-dioxygenase then cleaves the ring via an ortho cleavage mechanism to form 2,5-dichloro-cis,cis-muconate . nih.govnih.gov

These enzymatic transformations effectively break down the stable chlorinated aromatic structure into compounds that can enter central metabolic pathways of the bacteria.

Environmental Persistence and Bioavailability of Dichlorobenzene Derivatives

Dichlorobenzenes are synthetic compounds that exhibit significant persistence in the environment due to their chemical stability. Their environmental fate, including persistence and bioavailability, is governed by a combination of physical properties and susceptibility to biological and abiotic degradation processes. The isomeric dichlorobenzenes are generally considered to persist in the aquatic environment as they are not readily biodegraded, hydrolyzed, or photodegraded. nih.gov

Once released into the environment, dichlorobenzenes can be removed through volatilization or by adsorbing to soil and sediments. nih.gov However, they are poorly biodegraded in the environment. nih.gov When released to the ground, they are expected to bind to soil and migrate slowly to groundwater. nih.gov Studies have shown that dichlorobenzenes can persist in groundwater for long periods, with one study documenting their presence in a contaminated aquifer for at least 20 years. usgs.gov This long-term persistence is attributed to the dynamics of the groundwater system, where conditions such as low dissolved oxygen and lack of a suitable organic carbon substrate can limit aerobic biodegradation. usgs.gov Anaerobic bacteria also appear unable to degrade dichlorobenzene, further enhancing its persistence under denitrifying conditions. usgs.gov

Biodegradation, when it occurs, is the primary mechanism for the complete elimination of these compounds. ethz.ch Aerobic biodegradation of dichlorobenzenes is typically initiated by dioxygenase enzymes, which convert them to corresponding chlorocatechols. ub.edu These intermediates are then further metabolized into the Krebs cycle. ub.edu For instance, Pseudomonas species can degrade 1,4-dichlorobenzene by converting it to 3,6-dichlorocatechol, which is then cleaved to form 2,5-dichloro-cis, cis-muconate. cler.com Similarly, an Alcaligenes species has been shown to metabolize 1,3-dichlorobenzene via 3,5-dichlorocatechol. nih.gov While aerobic degradation is possible, it can be slow. nih.govethz.ch For example, at an oxic/anoxic interface simulating a vadose zone, the biodegradation rates for 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene were measured at 3.7 ± 0.5 and 7.4 ± 0.7 mg • m⁻² • d⁻¹, respectively. nih.gov

The bioavailability and potential for bioaccumulation of dichlorobenzene derivatives are closely linked to their lipophilicity, which is measured by the n-octanol-water partition coefficient (Kow). wikipedia.org Chemicals with higher Kow values tend to accumulate in the fatty tissues of organisms. wikipedia.org The dichlorobenzene isomers have been reported to bioaccumulate in fish, aquatic invertebrates, and algae. nih.gov

The specific compound 1-(tert-butyl)-3,5-dichlorobenzene is a derivative of dichlorobenzene. While specific experimental data on its environmental persistence is limited, its chemical structure provides insight into its likely behavior. The addition of a tert-butyl group significantly increases its molecular weight and lipophilicity compared to the simpler dichlorobenzene isomers.

The predicted octanol-water partition coefficient (expressed as Log Kow) for this compound is 4.8. nih.gov This is notably higher than that of the parent dichlorobenzene isomers, suggesting a greater tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms. According to the Stockholm Convention, chemicals with a log Kow greater than 5 are considered to have a high potential for bioaccumulation. wikipedia.org While the value for this compound is slightly below this threshold, it indicates a significant potential for bioconcentration. The bulky tert-butyl group may also create steric hindrance, potentially slowing the rate of microbial degradation compared to less substituted dichlorobenzenes.

Data on Dichlorobenzene Isomers

Property1,2-Dichlorobenzene1,3-Dichlorobenzene1,4-Dichlorobenzene
Molecular Formula C₆H₄Cl₂C₆H₄Cl₂C₆H₄Cl₂
Molecular Weight 147.00 g/mol 147.00 g/mol 147.00 g/mol
Log Kow 3.43.4-3.53.4
Water Solubility 145 mg/L123 mg/L79 mg/L
Vapor Pressure 1.55 mm Hg @ 25°C2.3 mm Hg @ 25°C0.4 mm Hg @ 25°C
Biodegradation Slow, aerobic degradation possible ethz.chAerobic degradation possible nih.govSlow, aerobic degradation possible ethz.chwikipedia.org

Data on this compound

PropertyThis compound
Molecular Formula C₁₀H₁₂Cl₂ nih.gov
Molecular Weight 203.10 g/mol nih.gov
Log Kow (XLogP3) 4.8 nih.gov

Advanced Applications and Materials Science Utilizing 1 Tert Butyl 3,5 Dichlorobenzene Derivatives

Development of Precursors for Organic Electronic Materials (e.g., OLEDs, Photovoltaics)

The unique molecular architecture of 1-(tert-butyl)-3,5-dichlorobenzene makes it a foundational building block for sophisticated organic electronic materials. Its derivatives are particularly relevant in the field of Organic Light-Emitting Diodes (OLEDs), especially for creating advanced emitter molecules.

In the design of high-efficiency blue OLEDs, a significant challenge is overcoming aggregation-caused quenching, where molecules in the solid state interact in a way that dampens their light-emitting properties. The tert-butyl group is instrumental in mitigating this issue. By incorporating bulky tert-butyl groups into the structure of emitter molecules, researchers can effectively inhibit intermolecular π–π stacking and other quenching-related interactions. rsc.org This steric hindrance ensures that the emitter molecules remain sufficiently isolated from one another in the thin film state, preserving their high photoluminescent quantum yield.

Furthermore, the tert-butyl group enhances the solubility of the resulting complex molecules. rsc.org This is a critical property for solution-processed OLEDs, a fabrication method that is more cost-effective than traditional vacuum deposition techniques. Derivatives of this compound serve as precursors, where the two chlorine atoms provide reactive sites for synthetic elaboration, allowing for the construction of complex, multi-functional molecules like Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org The strategic placement of the tert-butyl group on the benzene (B151609) ring allows it to influence the final molecule's morphology and photophysical properties without interfering with the core electronic structure responsible for light emission.

The development of blue TADF emitters incorporating tert-butyl groups has led to solution-processed, non-doped OLEDs with record-high external quantum efficiencies (EQEs) reaching up to 25.8%. rsc.org

Applications in Polymer Science as Additives and Nucleating Agents

While direct research on this compound as a polymer additive is specific, its structural characteristics suggest a significant potential to influence polymer properties. Its role can be understood by examining how similar small molecules function as additives and nucleating agents in polymer matrices.

The modification of a polymer's crystallization behavior directly impacts its bulk properties. The introduction of an additive like a this compound derivative can lead to significant changes in both mechanical strength and optical clarity. For instance, increasing the crystallinity of a polymer generally enhances its stiffness, tensile strength, and hardness.

Additives can also serve as plasticizers, which increase a polymer's flexibility and durability. The bulky, non-polar tert-butyl group could disrupt the regular packing of polymer chains, increasing the free volume and lowering the glass transition temperature (Tg). This effect would make the material more pliable. Conversely, its function as a nucleating agent could increase rigidity. The ultimate effect depends on the specific polymer and the concentration of the additive.

The optical properties are also highly sensitive to the crystalline structure. The size of crystalline spherulites relative to the wavelength of visible light is a determining factor in a polymer's transparency. By promoting the formation of numerous small crystallites, a nucleating agent can reduce light scattering and improve optical clarity.

Table 1: Potential Influence of this compound Derivatives on Polymer Properties

PropertyPotential Effect as Nucleating AgentPotential Effect as Plasticizer/Modifier
Mechanical
Tensile StrengthIncreaseDecrease
Stiffness (Modulus)IncreaseDecrease
HardnessIncreaseDecrease
Impact StrengthDecreaseIncrease
Thermal
Crystallization Temp.IncreaseNo direct effect
Glass Transition Temp.Minor IncreaseDecrease
Optical
TransparencyCan Increase (if crystallites are small)Can Increase (by reducing crystallinity)

Catalysis and Ligand Development for Homogeneous and Heterogeneous Systems

The this compound structure is an excellent scaffold for the synthesis of specialized ligands used in catalysis. The two chlorine atoms are ideal leaving groups for substitution reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the attachment of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), to the benzene ring.

The tert-butyl group plays a crucial steric role in the resulting ligand. Its significant bulk can create a "pocket" around the metal center to which the ligand is coordinated. This steric hindrance influences the catalyst's selectivity, activity, and stability by:

Controlling Substrate Access: The bulky group can dictate how a substrate approaches the catalytic center, leading to high regioselectivity or stereoselectivity.

Promoting Reductive Elimination: The steric pressure can favor the final bond-forming step in a catalytic cycle, increasing turnover frequency.

Stabilizing Monometallic Species: It can prevent the formation of inactive catalyst dimers or aggregates, thus prolonging the catalyst's lifetime.

This approach allows for the fine-tuning of the electronic and steric properties of a catalyst for specific chemical transformations in both homogeneous and heterogeneous catalysis.

Scaffolds for Agrochemical and Industrial Chemical Intermediates

Beyond advanced materials, this compound serves as a versatile intermediate in the synthesis of agrochemicals and other industrial chemicals. chemicalbook.comtcichemicals.com The specific 1,3,5-substitution pattern (meta-substitution with a bulky group) is a common motif in biologically active molecules. The chlorine atoms provide reliable handles for building molecular complexity.

In agrochemical research, for example, precise substitution patterns on an aromatic ring are often essential for a compound's herbicidal, insecticidal, or fungicidal activity. Starting with the this compound core allows chemists to build derivatives with a high degree of regiochemical control. The tert-butyl group can also enhance the lipophilicity of the final product, which can improve its uptake and transport within the target organism.

Similarly, in industrial synthesis, this compound is a valuable starting material for producing specialty chemicals, such as dyes, pigments, or other performance chemicals where a robust, sterically hindered aromatic core is required. Its use as a building block simplifies synthetic routes and provides a reliable pathway to complex target molecules. chemicalbook.comtcichemicals.com

Q & A

Q. Safety and Compliance

  • Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation of vapors (P261, P305+P351+P338).
  • Storage : Seal in dry, inert containers at 2–8°C to prevent decomposition .
  • Waste Disposal : Follow EPA guidelines for halogenated aromatic waste (incineration with scrubbing for HCl removal).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.